molecular formula C18H17F2N5O2 B13569488 6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13569488
M. Wt: 373.4 g/mol
InChI Key: CDBGIGRGQZLBAF-UHFFFAOYSA-N
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Description

6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound that features a unique structure combining indole and spirocyclic motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and spirocyclic compounds, such as:

Uniqueness

What sets 6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid apart is its unique combination of indole and spirocyclic motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17F2N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C18H17F2N5O2/c19-9-2-3-10-11(6-9)22-13-12(10)14(24-16(21)23-13)25-7-17(4-1-5-17)18(20,8-25)15(26)27/h2-3,6H,1,4-5,7-8H2,(H,26,27)(H3,21,22,23,24)

InChI Key

CDBGIGRGQZLBAF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(CC2(C(=O)O)F)C3=NC(=NC4=C3C5=C(N4)C=C(C=C5)F)N

Origin of Product

United States

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